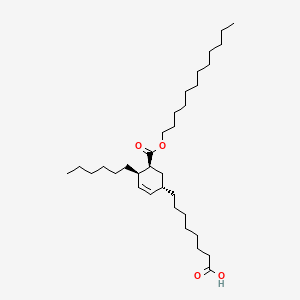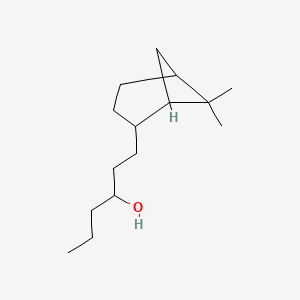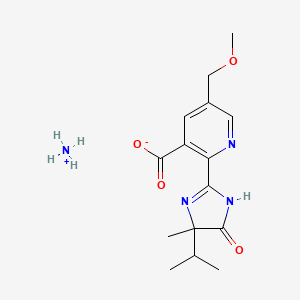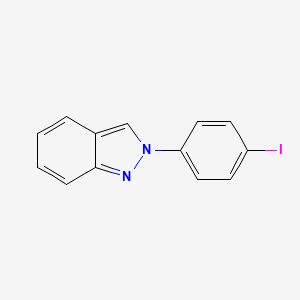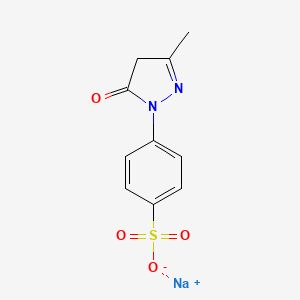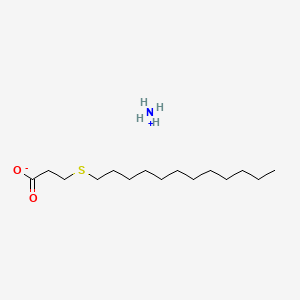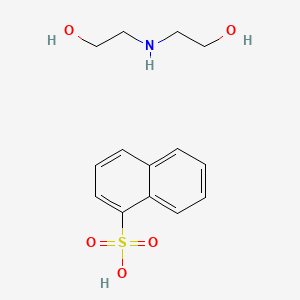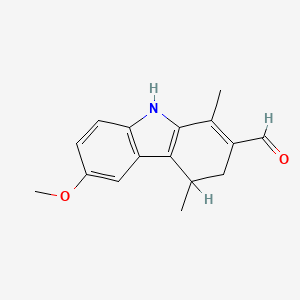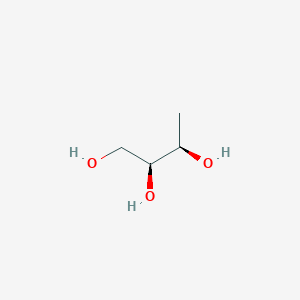
2(5H)-Furanone, 4-methoxy-5-(methoxyphenylmethylene)-, (5Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)-Furanone, 4-methoxy-5-(methoxyphenylmethylene)-, (5Z)- is an organic compound with a complex structure that includes a furanone ring and methoxyphenylmethylene substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-methoxy-5-(methoxyphenylmethylene)-, (5Z)- typically involves the reaction of 4-methoxyphenylacetic acid with appropriate reagents to form the furanone ring. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of 4-methoxyphenylacetic acid with an aldehyde under basic conditions to form the intermediate, which then cyclizes to form the furanone ring.
Cyclization Reactions: The intermediate formed from the aldol condensation undergoes cyclization under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation and cyclization reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2(5H)-Furanone, 4-methoxy-5-(methoxyphenylmethylene)-, (5Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituting reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2(5H)-Furanone, 4-methoxy-5-(methoxyphenylmethylene)-, (5Z)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2(5H)-Furanone, 4-methoxy-5-(methoxyphenylmethylene)-, (5Z)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: Shares structural similarities but differs in functional groups and reactivity.
4-Methoxyphenylacetic acid: A precursor in the synthesis of the target compound.
5-Hydroxy-4-methoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one: Another compound with a similar furanone ring structure.
Uniqueness
2(5H)-Furanone, 4-methoxy-5-(methoxyphenylmethylene)-, (5Z)- is unique due to its specific substitution pattern and the presence of both methoxy and phenylmethylene groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
78819-23-5 |
|---|---|
Formule moléculaire |
C13H12O4 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
(5Z)-4-methoxy-5-[methoxy(phenyl)methylidene]furan-2-one |
InChI |
InChI=1S/C13H12O4/c1-15-10-8-11(14)17-13(10)12(16-2)9-6-4-3-5-7-9/h3-8H,1-2H3/b13-12- |
Clé InChI |
CVVJKMHDDJCIGC-SEYXRHQNSA-N |
SMILES isomérique |
COC\1=CC(=O)O/C1=C(/C2=CC=CC=C2)\OC |
SMILES canonique |
COC1=CC(=O)OC1=C(C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


